(3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one
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Overview
Description
(3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one typically involves the condensation of piperazin-2-one with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in biological assays to study its effects on different cell lines.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(2-oxo-2-phenylethylidene)piperidine-2-one
- (3E)-3-(2-oxo-2-phenylethylidene)pyrrolidin-2-one
- (3E)-3-(2-oxo-2-phenylethylidene)morpholin-2-one
Uniqueness
(3E)-3-(2-oxo-2-phenylethylidene)piperazin-2-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the piperazine ring and the phenylethylidene moiety can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(3E)-3-phenacylidenepiperazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5,8,13H,6-7H2,(H,14,16)/b10-8+ |
InChI Key |
RLNGHWOGDGZTQI-CSKARUKUSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=CC=C2)/N1 |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |
Origin of Product |
United States |
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